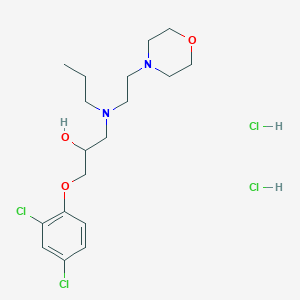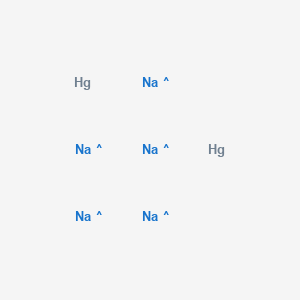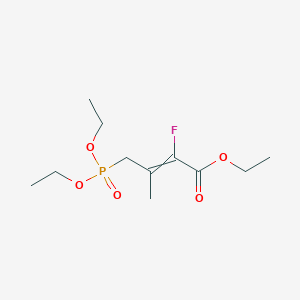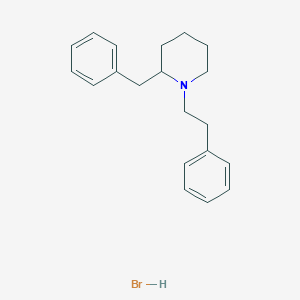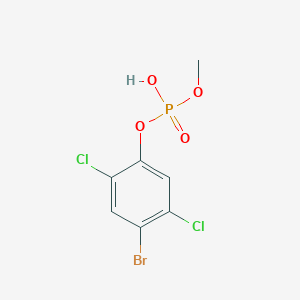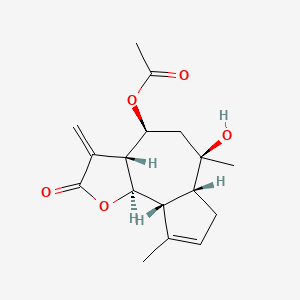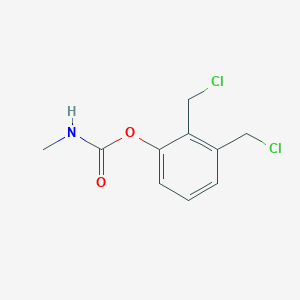
2,3-Bis(chloromethyl)phenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(chloromethyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to the benzene ring and a methylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)phenyl methylcarbamate typically involves the reaction of 2,3-dichlorotoluene with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: 2,3-Dichlorotoluene
Reagent: Methyl isocyanate
Conditions: The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, at elevated temperatures (around 80-100°C) to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(chloromethyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis(chloromethyl)phenyl methylcarbamate involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The carbamate group reacts with the serine residue in the enzyme’s active site, leading to the formation of a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, which can be exploited for various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(chloromethyl)phenyl methylcarbamate
- 2,5-Bis(chloromethyl)phenyl methylcarbamate
- 2,6-Bis(chloromethyl)phenyl methylcarbamate
Comparison: 2,3-Bis(chloromethyl)phenyl methylcarbamate is unique due to the specific positioning of the chloromethyl groups, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
22134-54-9 |
|---|---|
Molekularformel |
C10H11Cl2NO2 |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
[2,3-bis(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13-10(14)15-9-4-2-3-7(5-11)8(9)6-12/h2-4H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
JVUBUJNDCLACKY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





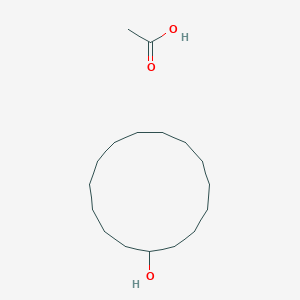
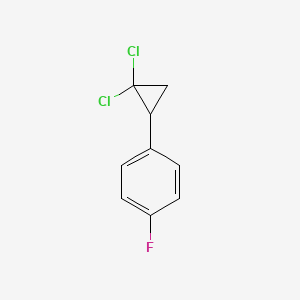
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
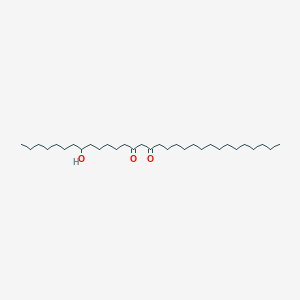
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
